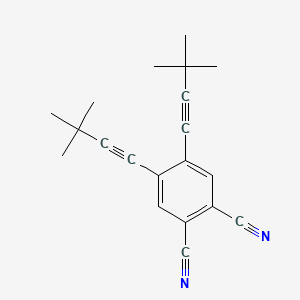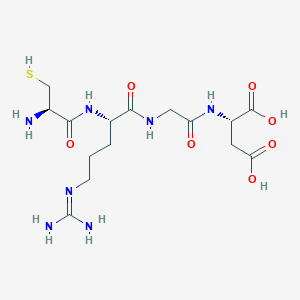
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol is a fluorinated organic compound with a unique structure that includes both acetic acid and hepta-dien-3-ol moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable hepta-dien-3-ol derivative, followed by the introduction of the acetic acid group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for the efficient production of large quantities of the compound with high purity. The use of catalysts and optimized reaction pathways can further enhance the yield and reduce the production costs.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials, including polymers and coatings with improved properties.
Mecanismo De Acción
The mechanism by which acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to changes in enzyme activity or receptor binding, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoroacetic acid: A simpler fluorinated acetic acid derivative with widespread use in organic synthesis.
(5E)-1,5-heptadien-3-ol: A non-fluorinated analog with similar structural features but different reactivity and applications.
Uniqueness
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol is unique due to the presence of both fluorine atoms and a hepta-dien-3-ol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other compounds may not be suitable.
Propiedades
Número CAS |
290367-82-7 |
|---|---|
Fórmula molecular |
C10H15F3O3 |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol |
InChI |
InChI=1S/C8H11F3O.C2H4O2/c1-4-6(12)8(10,11)7(9)5(2)3;1-2(3)4/h4,6,12H,1H2,2-3H3;1H3,(H,3,4) |
Clave InChI |
PTPMMHKHHQRJJK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(C(C=C)O)(F)F)F)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)
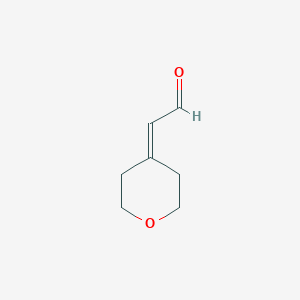
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)](/img/structure/B12566416.png)

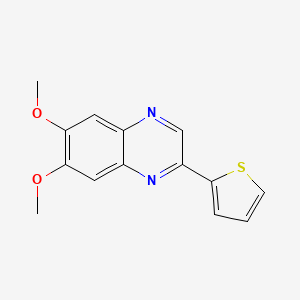
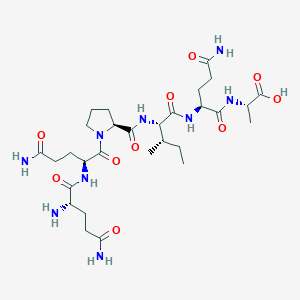

![(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine](/img/structure/B12566434.png)
![6-(Furan-2-yl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566444.png)
